Inactivity at GABA-A Receptor: Differentiation from Anxiolytic or Sedative Scaffolds
The compound demonstrates a confirmed lack of meaningful interaction with the GABA-A receptor. In a radioligand binding assay using [3H]GABA on rat brain tissue, the compound exhibited an IC50 value greater than 100,000 nM [1]. This profile contrasts sharply with active GABA-A modulators like benzodiazepines, which typically show low nanomolar affinity, and qualifies the compound as a suitable negative control for assays where GABAergic activity is being profiled.
| Evidence Dimension | GABA-A receptor binding (IC50) |
|---|---|
| Target Compound Data | > 100,000 nM |
| Comparator Or Baseline | Active GABA-A modulators (e.g., diazepam: Ki ~ 10 nM) |
| Quantified Difference | > 10,000-fold lower affinity |
| Conditions | Radioligand binding assay: Inhibition of [3H]GABA binding to rat GABA-A receptor [1] |
Why This Matters
This data provides procurement justification for a validated inactive control, which is essential for differentiating specific from non-specific effects in GABA-A receptor screens.
- [1] ChEMBL Database. (1991). Activity ID 765106: Inhibition of [3H]GABA binding to GABA-A receptor (CHEMBL541273). Source: J Med Chem, 1991. View Source
